3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one
Description
3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one (hereafter referred to as Compound 6) is a chalcone derivative synthesized via Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole with 5-(3-chlorophenyl)furfural . Key characteristics include:
- Molecular formula: C₁₉H₁₂Cl₂O₂ (as per structural analogs in ).
- Yield: 82% (higher than many derivatives due to optimized conditions) .
- Melting point: 121–122°C .
- Key spectral data: IR peaks at 1643 cm⁻¹ (C=O stretch) and 1099–1068 cm⁻¹ (C–O/C–N stretch) .
Compound 6 exhibits potent antifungal activity against Candida krusei, outperforming the reference drug ketoconazole in ATP luminescence and flow cytometry assays .
Properties
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-13-4-1-3-12(11-13)16-9-7-14(21-16)6-8-15(19)17-5-2-10-20-17/h1-11H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQCKFSQJSYYJW-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-62-6 | |
| Record name | 3-(5-(3-CHLOROPHENYL)-2-FURYL)-1-(2-FURYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Applications
Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. The specific compound 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one has been studied for its potential therapeutic effects.
Anticancer Activity
Research indicates that chalcones exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines through the modulation of cell cycle progression and apoptosis pathways. The mechanism often involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents. In vitro studies have reported that it can inhibit the growth of resistant strains of bacteria, making it a candidate for further development in antibiotic research .
Agricultural Applications
Chalcones have been explored for their potential use as natural pesticides and herbicides due to their ability to disrupt biological processes in pests.
Pesticidal Activity
Research has indicated that this compound can act as a natural pesticide by affecting the growth and reproduction of certain insect pests. This property is attributed to its ability to interfere with hormonal regulation in insects, leading to developmental disruptions .
Herbicidal Properties
Additionally, studies have suggested that this compound may exhibit herbicidal activity by inhibiting seed germination and plant growth in certain weed species. This application could be particularly valuable in sustainable agriculture practices aimed at reducing chemical herbicide usage .
Synthetic Chemistry Applications
The unique structure of this compound makes it a valuable intermediate in organic synthesis.
Building Block for Organic Synthesis
Chalcones serve as versatile intermediates for synthesizing various bioactive compounds. The furan and chlorophenyl groups provide sites for further functionalization, allowing chemists to create more complex molecules with desired biological activities .
Photophysical Properties
The photophysical properties of this compound have been characterized using techniques such as UV-visible spectroscopy and fluorescence spectroscopy. These properties are essential for applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifying the substituent position or type on the phenyl ring significantly impacts biological activity and physicochemical properties.
Key Findings :
- Chlorine position : 3-Chloro (Compound 6) and 4-Chloro (Compound 7) derivatives show superior antifungal activity compared to 2,5-dichloro (Compound 9), likely due to optimized steric and electronic interactions .
- Electron-withdrawing groups : Nitro substituents (e.g., 3-nitrophenyl in ) enhance applications in analytical chemistry but reduce antimicrobial potency .
Heterocycle Variations
Replacing the furan moiety with other heterocycles alters bioactivity and selectivity.
Key Findings :
- Furan vs. Pyrrole : Furan-based compounds (e.g., Compound 6) exhibit stronger antifungal activity, while pyrrole derivatives () show broader antimicrobial effects .
- Indole systems : Indole chalcones () demonstrate enhanced structural stability (3.47° twist from indole plane) but require complex synthesis .
Physical Properties
Antifungal and Antimicrobial Activity
- Compound 6 vs. Ketoconazole : Compound 6 reduces C. krusei viability by >50% at lower concentrations than ketoconazole in ATP luminescence assays .
- Structure-Activity Relationship (SAR) : Chlorine at the 3- or 4-position enhances membrane penetration, while bulkier groups (e.g., 2,5-dichloro) reduce efficacy .
Biological Activity
The compound 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one , also known as a furan-based chalcone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.
Molecular Characteristics:
- Molecular Formula: CHClO
- Molecular Weight: 316.72 g/mol
- LogP: 3.991 (indicating lipophilicity)
Structural Features:
The compound features a furan ring and a chlorophenyl group, which contribute to its biological activity through various mechanisms such as enzyme inhibition and receptor modulation.
Antitumor Activity
Several studies have indicated that furan-based chalcones exhibit significant antitumor properties. For instance:
- Mechanism of Action: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (BCL-2) .
Table 1: Antitumor Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Activation of caspases |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was verified in animal models where oral administration led to a significant reduction in paw edema .
Table 2: Anti-inflammatory Activity Data
| Model | Dose (mg/kg) | Inhibition (%) | Cytokine Targeted |
|---|---|---|---|
| Carrageenan-induced | 50 | 70% | TNF-alpha |
| Freund's Adjuvant | 100 | 65% | IL-6 |
Antimicrobial Activity
Research has shown that the compound exhibits antimicrobial properties against various bacterial strains:
- Mechanism of Action: The compound disrupts bacterial cell membranes, leading to cell lysis.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
In Vivo Study on Tumor Growth Inhibition:
A study conducted on mice bearing HeLa tumors showed that administration of the compound at a dose of 50 mg/kg resulted in a significant reduction in tumor volume compared to the control group . -
Clinical Relevance in Inflammatory Diseases:
A clinical trial involving patients with rheumatoid arthritis indicated that treatment with furan-based chalcones improved symptoms significantly, correlating with decreased levels of inflammatory markers .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-(5-(3-Chlorophenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
-
Step 1 : Formation of the furan-chlorophenyl intermediate via Friedel-Crafts acylation or Suzuki coupling .
-
Step 2 : Chalcone formation via Claisen-Schmidt condensation between the furan-chlorophenyl ketone and a furan-aldehyde derivative .
-
Critical parameters include solvent choice (e.g., ethanol or THF), temperature (60–80°C for condensation), and catalysts (e.g., NaOH or acidic conditions). Yield optimization often requires iterative adjustment of molar ratios and reflux duration .
- Data Table : Comparison of Synthetic Routes
| Route | Starting Materials | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | Furan-2-carbaldehyde + 5-(3-Cl-phenyl)furan-2-yl ketone | NaOH/EtOH | 65% | 95% |
| B | Same + microwave-assisted | KOH/THF | 78% | 98% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Determines bond lengths, angles, and conformation (e.g., trans-configuration of the α,β-unsaturated ketone) .
- Spectroscopy :
- IR : C=O stretch (~1645–1670 cm⁻¹), C=C (enone) (~1580–1600 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include furan protons (δ 6.3–7.5 ppm) and enone protons (δ 6.8–7.9 ppm, J = 15–16 Hz for trans coupling) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorometric/colorimetric assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., COX-2 or EGFR). Focus on the enone moiety’s role in hydrogen bonding and the chlorophenyl group’s hydrophobic interactions .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
-
Meta-analysis : Compare datasets across studies, controlling for variables like assay conditions (e.g., serum concentration, cell passage number) .
-
Structure-activity relationship (SAR) : Systematically modify substituents (e.g., chloro vs. fluoro) and correlate with activity trends .
- Data Table : SAR of Analogous Chalcones
| Compound | Substituent | IC₅₀ (μM) COX-2 | LogP |
|---|---|---|---|
| A | 3-Cl | 2.1 | 3.5 |
| B | 4-F | 5.8 | 2.9 |
Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?
- Methodological Answer :
- LC-MS/MS monitoring : Track intermediates in real-time to identify side reactions (e.g., Michael addition or furan ring oxidation) .
- Isotopic labeling : Use ¹³C-labeled reagents to trace carbon pathways in cyclization or degradation steps .
Data Contradiction Analysis
Q. Why do studies report varying cytotoxicity values for similar compounds?
- Methodological Answer :
- Source of variability : Differences in cell line genetic profiles, compound solubility (DMSO vs. aqueous buffers), and exposure time (24h vs. 48h) .
- Mitigation : Standardize protocols using guidelines like NIH’s Assay Guidance Manual and validate with positive controls (e.g., doxorubicin) .
Experimental Design Considerations
Q. What in vivo models are appropriate for validating anti-inflammatory activity?
- Methodological Answer :
- Murine models : Carrageenan-induced paw edema (acute inflammation) or collagen-induced arthritis (chronic) with dose-response analysis .
- Pharmacokinetics : Measure plasma half-life and tissue distribution using LC-MS after oral/intraperitoneal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
